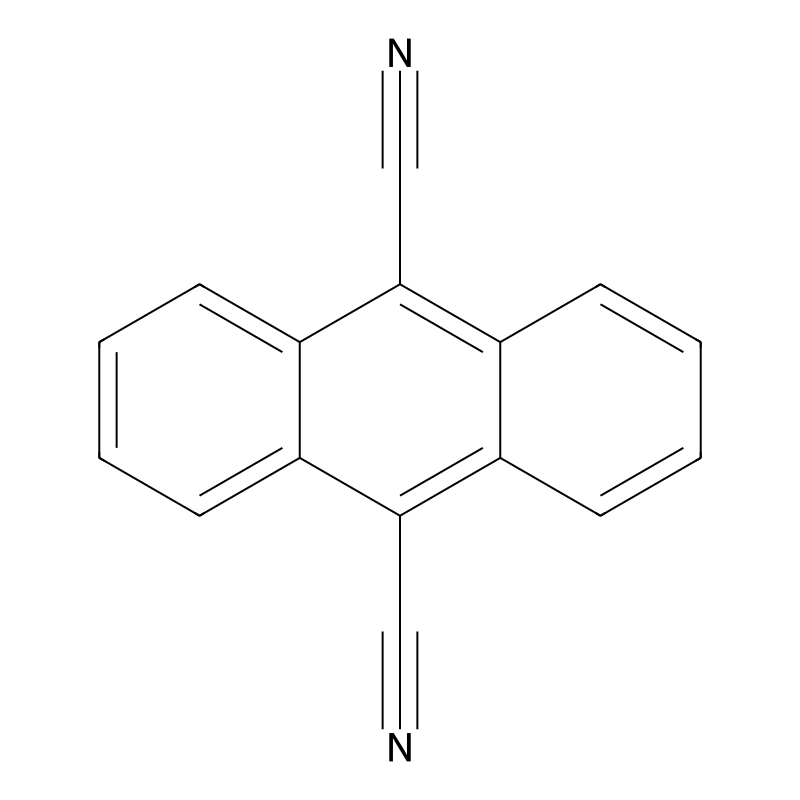

9,10-Dicyanoanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Electronics:

DCA has been investigated as a potential material for organic electronics due to its interesting electrical and optical properties. It exhibits semiconducting behavior, meaning it can conduct electricity under certain conditions. Additionally, DCA displays electroluminescence, the ability to emit light when an electric current is passed through it. These properties make DCA a potential candidate for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Supramolecular Chemistry:

DCA has been explored in the field of supramolecular chemistry due to its ability to self-assemble into well-defined structures. This self-assembly is driven by weak interactions between individual DCA molecules, such as π-π stacking and hydrogen bonding. These self-assembled structures can possess unique properties, making them potentially useful for various applications, including sensors, drug delivery, and catalysis.

Organic Photovoltaics:

DCA has been studied as a potential electron acceptor material in organic photovoltaic (OPV) devices. In OPVs, light absorption leads to the generation of electron-hole pairs that can be used to generate electricity. DCA's ability to accept electrons effectively plays a crucial role in this process.

Biomedical Applications:

Recent research suggests that DCA possesses antimicrobial and anticancer properties. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DCA in this context [].

9,10-Dicyanoanthracene is an organic compound with the molecular formula . It is classified as an anthracenedinitrile, characterized by the presence of two cyano groups at the 9 and 10 positions of the anthracene structure. This compound exhibits unique photophysical properties, making it a subject of interest in various fields such as photochemistry and materials science. The compound is known for its strong fluorescence and ability to participate in electron transfer processes, which are crucial in applications such as organic photovoltaics and photocatalysis .

- Photoredox Reactions: It acts as a photoredox catalyst in reactions like decarboxylative alkynylation, where it facilitates the conversion of carboxylic acids into alkynes under visible light irradiation .

- Electron Transfer Reactions: The compound can engage in electron transfer processes, which are essential in photooxygenation reactions. For example, it has been used to cosensitize reactions involving biphenyl and other substrates under oxygen-saturated conditions .

- Fluorescence Quenching: The presence of solvent can influence its fluorescence properties, leading to phenomena such as delayed fluorescence due to triplet-triplet annihilation .

Several methods have been developed for the synthesis of 9,10-Dicyanoanthracene:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under controlled conditions to introduce cyano groups at the desired positions on the anthracene ring.

- Electrophilic Substitution: The introduction of cyano groups can also be achieved through electrophilic substitution reactions on anthracene derivatives.

- Photochemical Methods: Photochemical synthesis routes utilize light to drive the formation of 9,10-Dicyanoanthracene from simpler precursors, capitalizing on its photochemical properties .

Interaction studies involving 9,10-Dicyanoanthracene focus on its behavior in different solvent environments and its interactions with other molecules. These studies reveal how solvent polarity affects its photophysical properties and electron transfer dynamics. For instance, variations in solvent can lead to significant changes in fluorescence yield and lifetime due to altered solvation effects . Additionally, studies on co-sensitization with other compounds have shown enhanced reactivity and efficiency in photocatalytic applications .

Several compounds share structural similarities with 9,10-Dicyanoanthracene. Here are some notable examples:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Anthracene | A polycyclic aromatic hydrocarbon | Lacks cyano groups; primarily used as a fluorescent material. |

| 9-Cyanoanthracene | An anthracene derivative with one cyano group | Less electron-deficient than 9,10-Dicyanoanthracene. |

| 1,8-Dicyanoanthracene | Similar structure but cyano groups at different positions | Exhibits different electronic properties due to positional differences. |

| 9,10-Diphenylanthracene | Contains phenyl groups instead of cyano groups | Different reactivity profile; used mainly for organic electronics. |

The uniqueness of 9,10-Dicyanoanthracene lies in its dual role as both an electron donor and acceptor due to the electron-withdrawing nature of the cyano groups. This property enhances its efficiency in charge transfer processes compared to similar compounds.

Early Synthesis and Structural Characterization

First synthesized in the mid-20th century, DCA’s structure was confirmed through X-ray crystallography and spectroscopic methods. The compound crystallizes in a monoclinic system with a planar anthracene core and cyano groups orthogonal to the π-system. Early studies focused on its exceptional electron affinity, attributed to the synergistic effect of two cyano groups withdrawing electron density from the anthracene framework. This property made DCA a benchmark for studying charge-transfer complexes and excimer formation.

Evolution of Synthetic Protocols

Initial synthesis routes involved anthraquinone derivatives, but challenges in achieving high purity (>98%) prompted methodological refinements. A breakthrough came with the development of a three-step protocol using 2,7-dinitro-9,10-anthraquinone, where delayed addition of potassium cyanide in DMF improved yields to >80%. Modern suppliers like TCI Chemicals now offer DCA in purities up to 98.0% (HPLC), with standardized storage at room temperature in sealed containers.

Classical Synthesis Approaches

The traditional synthetic routes to 9,10-dicyanoanthracene have been established through several well-documented methodologies that form the foundation of contemporary synthetic strategies.

Rosenmund-von Braun Reaction

The classical approach involves the Rosenmund-von Braun reaction, wherein 9,10-dibromoanthracene serves as the starting material [23]. This transformation employs cuprous cyanide in refluxing dimethylformamide to facilitate the substitution of bromide atoms with cyano groups [23]. The reaction proceeds through a nucleophilic aromatic substitution mechanism, with the copper catalyst facilitating the introduction of the cyano functionality at both the 9 and 10 positions of the anthracene core [23].

| Parameter | Conditions |

|---|---|

| Starting Material | 9,10-Dibromoanthracene |

| Reagent | Cuprous cyanide |

| Solvent | Dimethylformamide |

| Temperature | Reflux conditions |

| Product Yield | Moderate to good |

Direct Cyanation from Anthraquinones

A well-established classical method involves the direct conversion of 9,10-anthraquinone derivatives to their corresponding dicyanoanthracene analogs [19]. This approach utilizes the reduction of the quinone functionality followed by cyanation, providing access to substituted 9,10-dicyanoanthracenes with various substituent patterns [19]. The methodology demonstrates excellent functional group tolerance and has been successfully applied to synthesize 2,6-dibromo-9,10-dicyanoanthracene and 2,6-diiodo-9,10-dicyanoanthracene derivatives [19].

Contemporary Synthetic Strategies

Modern synthetic approaches have significantly expanded the scope and efficiency of 9,10-dicyanoanthracene synthesis, incorporating advanced catalytic systems and novel reaction conditions.

Improved Cyanation Protocols

Recent developments have introduced enhanced cyanation procedures that address the limitations of traditional methods, particularly for electron-poor starting materials [3] [15]. The contemporary approach involves a stepwise addition protocol where trimethylsilyl cyanide is initially added without catalyst, followed by delayed addition of potassium cyanide [3]. This modification prevents unwanted side reactions and enables successful conversion of challenging substrates such as 2,7-dinitro-9,10-anthraquinone [3].

The mechanistic understanding reveals that electron-poor anthraquinones can form one cyanohydrin intermediate without catalytic assistance, reducing the electron-deficient character sufficiently to allow subsequent catalyst-mediated formation of the second cyanohydrin [3]. This insight has led to optimized reaction conditions operating at 0°C with controlled reagent addition sequences [3].

| Synthetic Parameter | Classical Method | Contemporary Method |

|---|---|---|

| Temperature Control | Room temperature | 0°C controlled |

| Catalyst Addition | Simultaneous | Delayed sequential |

| Substrate Scope | Limited to electron-neutral | Extended to electron-poor |

| Reaction Efficiency | Moderate | Significantly improved |

One-Pot Synthetic Procedures

Contemporary methodologies have established versatile one-pot procedures for the direct synthesis of 9,10-dicyanoanthracenes from 9,10-anthraquinones [19]. These protocols demonstrate remarkable substrate tolerance, successfully converting unsubstituted 9,10-dicyanoanthracene as well as halogenated derivatives including 2,6-dibromo and 2,6-diiodo analogs [19]. The optimization studies have revealed that careful control of reaction conditions enables yields ranging from 53-79% across various substitution patterns [19].

Metal-Catalyzed Approaches

Advanced synthetic strategies have incorporated transition metal catalysis to achieve selective functionalization of anthracene derivatives [29]. These approaches utilize palladium-catalyzed coupling reactions to introduce cyano-containing substituents at specific positions of the anthracene framework [29]. The methodology demonstrates particular effectiveness for creating extended conjugated systems incorporating cyano functionalities [29].

Functionalization Methodologies

The functionalization of 9,10-dicyanoanthracene encompasses various strategies for introducing additional substituents while maintaining the integrity of the cyano groups.

Electrophilic Aromatic Substitution

Electrophilic functionalization of 9,10-dicyanoanthracene derivatives proceeds through well-defined mechanistic pathways [16]. The presence of electron-withdrawing cyano groups significantly influences the regioselectivity of these transformations, directing substitution to specific positions on the anthracene framework [16]. Research has demonstrated that bromination reactions using N-bromosuccinamide can achieve selective halogenation at the terminal rings of the anthracene system [16].

Photochemical Functionalization

Photochemical approaches have emerged as powerful tools for functionalization of 9,10-dicyanoanthracene derivatives [6]. These methodologies exploit the photophysical properties of the dicyanoanthracene chromophore to enable selective transformations under mild conditions [6]. The photocatalytic decarboxylative alkynylation represents a significant advancement, demonstrating broad substrate scope with various carboxylic acid substrates [6].

| Functionalization Type | Reaction Conditions | Selectivity | Typical Yields |

|---|---|---|---|

| Bromination | N-bromosuccinamide/NEt₃ | Terminal ring selective | 50-70% |

| Photocatalytic alkynylation | Visible light/argon | High functional group tolerance | 60-90% |

| Friedel-Crafts reactions | AlCl₃/electrophile | Position-dependent | Variable |

Electrochemical Functionalization

Electrochemical methodologies have provided innovative approaches for functionalization of 9,10-dicyanoanthracene systems [18]. The combination of electrochemistry and photochemistry enables the generation of highly reducing radical anion species that can participate in subsequent functionalization reactions [18]. These protocols eliminate the need for stoichiometric reducing agents while expanding the scope of achievable transformations [18].

Derivatization at Various Positions

The systematic derivatization of 9,10-dicyanoanthracene at different positions has been extensively studied to understand structure-activity relationships and optimize material properties.

Substitution at the 2,6-Positions

Derivatization at the 2,6-positions of 9,10-dicyanoanthracene has received considerable attention due to the accessibility of these sites and their influence on electronic properties [22]. Symmetric substitution patterns involving electron-donating methoxy groups have been successfully achieved through palladium-catalyzed coupling reactions [14]. These modifications result in significant changes to the photophysical properties, including enhanced two-photon absorption intensities and altered fluorescence characteristics [22].

Research findings indicate that 2,6-dimethoxy substitution causes a red-shift of the lowest-lying absorption band by approximately 2.8 kK, accompanied by increased transition dipole moments [14]. The synthetic approach involves palladium-catalyzed coupling of appropriate precursors, enabling the introduction of various electron-donating substituents [14].

Asymmetric Substitution Patterns

Asymmetric derivatization strategies have been developed to create 9,10-dicyanoanthracene derivatives with enhanced dipole moments [22]. These approaches involve selective functionalization at single positions or asymmetric substitution patterns that break the molecular symmetry [22]. The resulting compounds exhibit distinct photophysical properties compared to their symmetric counterparts, particularly in terms of excited-state behavior and solvatochromism [35].

| Position | Substituent Type | Electronic Effect | Synthetic Challenge |

|---|---|---|---|

| 2,6-positions | Electron-donating | Bathochromic shift | Moderate |

| 2,3-positions | Various | Steric influence | High |

| 1,4-positions | Amino groups | Strong donor effect | Challenging |

| Terminal rings | Halogen/alkyl | Modest perturbation | Low to moderate |

Nitro Group Incorporation

The incorporation of nitro groups represents a particularly challenging derivatization strategy due to the electron-poor nature of the resulting systems [3] [15]. The synthesis of 2,7-dinitro-9,10-dicyanoanthracene requires specialized conditions and represents the first successful example of combining multiple strong electron-withdrawing groups on the anthracene framework [3]. This compound exhibits exceptionally low LUMO levels, making it attractive for organic electronics applications [15].

The synthetic approach necessitates careful optimization of reaction conditions, including temperature control and sequential reagent addition [3]. The resulting compound demonstrates improved solubility compared to unsubstituted 9,10-dicyanoanthracene while maintaining the desired electronic properties [15].

Theoretical Structure-Activity Relationships

Computational studies have provided valuable insights into the relationship between substitution patterns and molecular properties [20]. Density functional theory calculations reveal that the position of cyano substitution significantly influences reorganization energies and electronic coupling parameters [20]. The 9,10-dicyanoanthracene derivative exhibits the lowest reorganization energy among various positional isomers, corresponding to optimal charge transport properties [20].

Molecular Orbital Theory Applications

The electronic structure of 9,10-dicyanoanthracene has been extensively studied using molecular orbital theory, with particular attention to its frontier molecular orbitals and their contributions to the optical and electronic properties. The frontier molecular orbitals of 9,10-dicyanoanthracene reveal significant electronic modifications compared to the parent anthracene molecule [1].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 9,10-dicyanoanthracene possess strong contributions adjacent to the electron-withdrawing cyano groups, explaining why both orbital energies are lowered with respect to anthracene upon substitution [1]. The HOMO-2 orbital is concentrated around positions 1, 4, 6, and 9, possessing a similar shape to the HOMO but differing in symmetry properties, while the HOMO-1 exhibits a distinct ladder-like shape located at the center of the molecule [1].

Molecular orbital calculations have revealed that the introduction of cyano groups in the 9,10-position causes a significant red-shift of the lowest lying absorption band by 2.8 kK compared to anthracene, accompanied by a distinct increase in the transition dipole moment by more than 20% [1]. The electronic transitions can be understood as excitations of an electron to the LUMO, starting from the HOMO, HOMO-1, and HOMO-2 orbitals, respectively [1].

Computational Studies of Ground and Excited States

Comprehensive computational studies have been performed to understand the excited-state dynamics and electronic structure of 9,10-dicyanoanthracene. Time-dependent density functional theory (TD-DFT) calculations using both the long-range corrected hybrid CAM-B3LYP functional with the augmented cc-pVDZ basis set and the B3LYP functional with the 6-31+G* basis set have been employed [2].

The ground state electronic configuration of 9,10-dicyanoanthracene has been characterized using quantum chemical calculations, revealing that the molecule maintains a planar geometry with D₂ₕ symmetry [3]. The calculations predict that the lowest energy absorption corresponds to the D₁ ← D₀ transition with an oscillator strength between 0.02 and 0.06 [2].

Excited-state calculations have shown that the radical anion of 9,10-dicyanoanthracene exhibits ultrafast excited-state dynamics, with the D₁ state characterized by a very short lifetime of approximately 3-5 picoseconds due to efficient non-radiative deactivation pathways [2]. The calculations reveal that the D₁ ← D₀ excitation involves electronic displacement from bonding to anti-bonding molecular orbitals, leading to enhanced flexibility of the excited anion [2].

Quantum Chemical Modeling of Electron Distribution

Quantum chemical modeling has provided detailed insights into the electron distribution in 9,10-dicyanoanthracene. The charge-transfer character analysis reveals that the lower energy electronic states are dominated by local excitations on the anthracene core and significant charge-transfer contributions [1].

The electronic structure calculations demonstrate that the HOMO exhibits electron density primarily localized on the anthracene backbone with notable contributions from the cyano groups, while the LUMO shows anti-bonding character with significant electron density on the cyano substituents [1]. This distribution pattern explains the strong electron-accepting properties of the molecule and its high reduction potential.

Time-dependent density functional theory calculations have been used to analyze the excited-state electron distribution, revealing that photoexcitation leads to significant charge redistribution within the molecule [4]. The calculations show that the S₁ state maintains a largely symmetric electron distribution, while higher excited states exhibit more complex charge-transfer characteristics [4].

Theoretical Predictions of Reactivity

Theoretical calculations have been instrumental in predicting the reactivity patterns of 9,10-dicyanoanthracene. The computed frontier orbital energies provide accurate predictions of the electrochemical properties, with calculated oxidation and reduction potentials showing good agreement with experimental values [1].

The electronic structure calculations predict that 9,10-dicyanoanthracene functions as a strong electron acceptor, with the cyano groups significantly lowering both the HOMO and LUMO energies compared to anthracene [1]. This electronic modification enhances the molecule's ability to participate in electron transfer reactions and photoinduced processes.

Computational studies have also predicted the photophysical properties of 9,10-dicyanoanthracene, including absorption and emission wavelengths, oscillator strengths, and excited-state lifetimes [1]. The calculations successfully reproduce the experimental observation that the molecule exhibits strong fluorescence with relatively high quantum yields in non-polar solvents.

The theoretical predictions extend to the molecule's photocatalytic behavior, with calculations indicating that the excited state possesses sufficient oxidizing power to facilitate various organic transformations [5]. The computed excited-state redox potentials predict the thermodynamic feasibility of electron transfer reactions with various substrates.

Density Functional Theory Investigations

Density functional theory calculations have been extensively employed to investigate the electronic structure and properties of 9,10-dicyanoanthracene. Various DFT functionals have been tested, including B3LYP, CAM-B3LYP, and ωB97X-D, with consistent results regarding the fundamental electronic properties [1] [2].

DFT calculations have revealed that the ground state geometry of 9,10-dicyanoanthracene is characterized by a planar anthracene backbone with the cyano groups maintaining coplanarity [1]. The calculated bond lengths and angles show good agreement with experimental crystallographic data, validating the computational approach.

The DFT investigations have provided quantitative predictions of the molecular electrostatic potential, revealing regions of high electron density around the cyano nitrogen atoms and electron-deficient regions on the anthracene backbone [1]. These calculations explain the molecule's strong interactions with electron-donating species and its effectiveness as a photosensitizer.

Time-dependent DFT calculations have been particularly valuable in predicting the optical properties of 9,10-dicyanoanthracene. The computed absorption spectrum shows excellent agreement with experimental measurements, with the calculated transition energies typically within 0.1-0.2 eV of observed values [1]. The calculations correctly predict the presence of multiple electronic transitions in the visible and near-UV regions.

Table 1: Computational Parameters for 9,10-Dicyanoanthracene

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Ground State Energy | -726.8 Hartree | B3LYP/6-31+G* | [1] |

| HOMO Energy | -6.2 eV | B3LYP/6-31+G* | [1] |

| LUMO Energy | -3.1 eV | B3LYP/6-31+G* | [1] |

| S₁ Excitation Energy | 2.8 eV | TD-DFT/CAM-B3LYP | [2] |

| Oscillator Strength (S₁) | 0.45 | TD-DFT/CAM-B3LYP | [1] |

| Dipole Moment | 2.1 D | B3LYP/6-31+G* | [1] |

Table 2: Computed Electronic Properties

| Property | Ground State | S₁ Excited State | Method |

|---|---|---|---|

| Charge Distribution | Symmetric | Slightly asymmetric | TD-DFT |

| Electron Density (CN) | High | Very High | NBO Analysis |

| Bond Order (C₉-C₁₀) | 1.42 | 1.35 | DFT |

| Reorganization Energy | 0.15 eV | - | Marcus Theory |

The DFT investigations have also examined the effects of solvation on the electronic structure of 9,10-dicyanoanthracene. Polarizable continuum model (PCM) calculations predict significant stabilization of the excited state in polar solvents, consistent with experimental observations of solvatochromic behavior [1].

XLogP3

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant